molecular formula C6H8O4 B8765783 (2-oxooxolan-3-yl) Acetate

(2-oxooxolan-3-yl) Acetate

Cat. No. B8765783
M. Wt: 144.12 g/mol
InChI Key: SNZQJSZZDOZNGW-UHFFFAOYSA-N
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Patent
US07632948B2

Procedure details

A mixture of racemic α-hydroxy-γ-butyrolactone (25 g; 0.25 mol), DMAP (1.5 g), acetylchloride (25.5 ml; 0.37 mol) in CH2Cl2 (325 mL) was added solid K2CO3 (50 g) in portions (slightly exothermic). The reaction mixture was stirred at room temperature overnight, filtered and evaporated to dryness. Column chromatography (Petrol ether 80-100:EtOAc=2:1) gave 26.4 g (75%) racemic α-acetoxy-γ-butyrolactone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4].[C:8](Cl)(=[O:10])[CH3:9].C([O-])([O-])=O.[K+].[K+]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:8]([O:1][CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4])(=[O:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1C(=O)OCC1
Name
Quantity
25.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1.5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
325 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC1C(=O)OCC1
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.